molecular formula C11H16N2O8 B12063898 N-Acetyl-1-aspartylglutamic acid

N-Acetyl-1-aspartylglutamic acid

Cat. No.: B12063898
M. Wt: 304.25 g/mol
InChI Key: OPVPGKGADVGKTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-1-aspartylglutamic acid is synthesized enzymatically from its two precursors, N-acetylaspartic acid and glutamic acid. The synthesis involves the formation of a peptide bond between these two molecules .

Industrial Production Methods: The industrial production of this compound typically involves the use of recombinant DNA technology to produce the necessary enzymes for its synthesis. These enzymes catalyze the formation of the peptide bond under controlled conditions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-1-aspartylglutamic acid undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It is hydrolyzed in the synaptic space by specific peptidases .

Common Reagents and Conditions: The hydrolysis of this compound is typically catalyzed by enzymes such as glutamate carboxypeptidase II. This reaction occurs under physiological conditions, with the presence of water and appropriate pH levels .

Major Products: The primary products of the hydrolysis of this compound are N-acetylaspartic acid and glutamic acid .

Scientific Research Applications

Comparison with Similar Compounds

  • N-Acetylaspartic acid
  • Glutamic acid
  • N-Acetylaspartylglutamate

Comparison: N-Acetyl-1-aspartylglutamic acid is unique in its ability to act as a neuromodulator by activating the metabotropic glutamate receptor type 3. This distinguishes it from other similar compounds, such as N-acetylaspartic acid and glutamic acid, which do not have the same neuromodulatory effects .

Properties

Molecular Formula

C11H16N2O8

Molecular Weight

304.25 g/mol

IUPAC Name

2-[(2-acetamido-3-carboxypropanoyl)amino]pentanedioic acid

InChI

InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)

InChI Key

OPVPGKGADVGKTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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